(4-Difluoromethanesulfonylphenyl)methyl acetate

Description

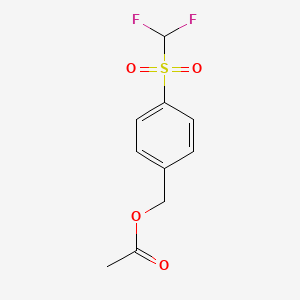

(4-Difluoromethanesulfonylphenyl)methyl acetate is a specialized organic compound featuring a phenyl ring substituted with a difluoromethanesulfonyl group (–SO₂CF₂H) at the para position, coupled with a methyl acetate ester (–OAc) at the benzylic position. This structure combines the electron-withdrawing properties of the sulfonyl group with the steric and electronic effects of fluorine atoms, making it a valuable intermediate in pharmaceutical and material science research.

Properties

IUPAC Name |

[4-(difluoromethylsulfonyl)phenyl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4S/c1-7(13)16-6-8-2-4-9(5-3-8)17(14,15)10(11)12/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAKJAHFSVUNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-(difluoromethylsulfonyl)phenylmethanol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of (4-Difluoromethanesulfonylphenyl)methyl acetate may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

(4-Difluoromethanesulfonylphenyl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the difluoromethylsulfonyl group to other functional groups such as thiols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols or other reduced derivatives .

Scientific Research Applications

(4-Difluoromethanesulfonylphenyl)methyl acetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (4-Difluoromethanesulfonylphenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (4-difluoromethanesulfonylphenyl)methyl acetate with key analogs, focusing on structural features, physicochemical properties, and applications.

Structural and Functional Group Variations

Key Observations :

- The difluoromethanesulfonyl group enhances polarity and stability compared to chlorosulfonyl (–SO₂Cl) and methylsulfonyl (–SO₂CH₃) analogs due to fluorine’s strong inductive effect .

- Methyl acetate esters (vs. ethyl) offer higher volatility and faster hydrolysis rates, critical in prodrug design .

- Tetrazole-containing analogs (e.g., ) exhibit distinct hydrogen-bonding networks, influencing crystal packing and solubility.

Physicochemical Properties

- Polarity and Solubility :

- Thermal and Chemical Stability :

- Fluorinated sulfonyl groups enhance thermal stability, as seen in analogs like [4-(chlorosulfonyl)phenyl]methyl acetate, which is used in high-temperature polymer synthesis .

- Methyl acetate’s susceptibility to hydrolysis under acidic/basic conditions contrasts with ethyl esters’ slower degradation .

Biological Activity

(4-Difluoromethanesulfonylphenyl)methyl acetate, identified by its CAS number 1221722-64-0, is a compound of interest in medicinal and biochemical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be understood through its interaction with various cellular pathways and molecular targets:

- Targeted Neuronal Impact : Similar compounds have been shown to affect dopaminergic neurons, leading to inflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

- Biochemical Pathways : The compound is likely to influence mitochondrial function by inhibiting complex I, resulting in mitochondrial dysfunction and subsequent neuronal damage.

- Cellular Effects : It may alter cell signaling pathways and gene expression, impacting cellular metabolism and function.

The compound exhibits several notable biochemical properties:

- Stability : It is stable at room temperature, which is advantageous for storage and handling in laboratory settings.

- Reactivity : Similar compounds have been shown to undergo various chemical reactions such as oxidation and reduction, which could be relevant for its biological applications.

Research Findings

Recent studies have explored the potential biological activities of this compound:

- Antimicrobial Activity : Research indicates that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Anticancer Potential : Preliminary studies suggest that it may exhibit anticancer effects, although detailed mechanisms remain to be elucidated.

Case Studies

Case studies provide valuable insights into the real-world applications and effects of this compound:

- Neuroprotective Studies : In a controlled laboratory setting, the compound was administered to neuronal cell lines to assess its protective effects against oxidative stress. Results indicated a significant reduction in cell death compared to untreated controls.

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against various bacterial strains. The results demonstrated a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent.

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Dose-dependent inhibition of bacterial growth | |

| Neuroprotective | Reduced neuronal cell death under oxidative stress conditions | |

| Anticancer | Potential efficacy observed in preliminary studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.